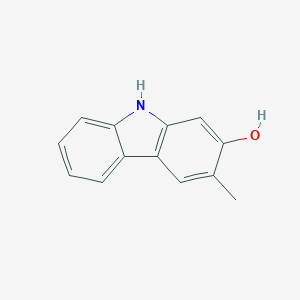
Dimère de dichloro(p-cymène)ruthénium(II)
Vue d'ensemble
Description
Dichloro(p-cymene)ruthenium(II) dimer is an organometallic compound with the formula ([Ru(p-cymene)Cl_2]_2). It is a saturated 18-electron complex used as a starting material for the synthesis of various organometallic complexes . The compound is known for its stability and versatility in catalysis and organic synthesis .
Applications De Recherche Scientifique
Dichloro(p-cymene)ruthenium(II) dimer has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is known to be a catalyst in various chemical reactions .
Mode of Action
Dichloro(p-cymene)ruthenium(II) dimer is a saturated 18-electron complex . It reacts with Lewis bases to give monometallic adducts . This reaction can be represented as follows:
[(cymene)RuCl2]2+2PPh3→2(cymene)RuCl2(PPh3)[ (cymene)RuCl_2]_2 + 2 PPh_3 → 2 (cymene)RuCl_2 (PPh_3) [(cymene)RuCl2]2+2PPh3→2(cymene)RuCl2(PPh3)
The resulting monomers adopt pseudo-octahedral piano-stool structures .
Biochemical Pathways
It is known to be used as a starting material for the synthesis of organometallic complexes .
Pharmacokinetics
It is worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It is known to be used as a catalyst in various chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dichloro(p-cymene)ruthenium(II) dimer. For instance, it is known to decompose at high temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(p-cymene)ruthenium(II) dimer can be synthesized by reacting ruthenium trichloride hydrate with p-cymene in the presence of a reducing agent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of dichloro(p-cymene)ruthenium(II) dimer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(p-cymene)ruthenium(II) dimer undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, and carbenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various ruthenium complexes with different ligands, which are used in catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(1,5-cyclooctadiene)ruthenium(II): Similar in structure but with different ligands, leading to different reactivity and applications.
Tris(triphenylphosphine)ruthenium(II) dichloride: Another ruthenium complex with different ligands, used in different catalytic processes.
Uniqueness
Dichloro(p-cymene)ruthenium(II) dimer is unique due to its stability, ease of synthesis, and versatility in catalysis. The p-cymene ligand provides a unique steric and electronic environment that enhances its catalytic properties compared to other ruthenium complexes .
Propriétés
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXRNWSASWOFOT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl4Ru2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52462-29-0 | |
| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorobis(4-cymene)diruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro(p-cymene)ruthenium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Dichloro(p-cymene)ruthenium(II) dimer in chemical synthesis?
A1: Dichloro(p-cymene)ruthenium(II) dimer serves as a versatile starting material for synthesizing various organometallic compounds, particularly those containing ruthenium. It acts as a precursor for generating catalytically active ruthenium species in various reactions. For example, it is used in the synthesis of:
- Thiolato-bridged arene ruthenium complexes: The dimer reacts with thiols to form dinuclear complexes, as highlighted in a study on optimizing the synthesis of these complexes using density functional theory (DFT) calculations to understand the reaction mechanisms. []
- Heteroleptic polypyridyl ruthenium(II) dyes: Researchers utilized the dimer to create novel dyes for dye-sensitized solar cells (DSSCs) by reacting it with specifically designed bipyridyl donor-antenna ligands. []
- Ruthenium complexes immobilized on carbon nitride nanotubes: The dimer can be anchored onto modified graphitic carbon nitride nanotubes for photocatalytic applications, specifically demonstrated in the degradation of tetracycline antibiotics. []
Q2: How does the structure of Dichloro(p-cymene)ruthenium(II) dimer influence its reactivity?
A2: The dimer exists as a chlorido-bridged structure with each ruthenium atom coordinated to a p-cymene ligand and two bridging chloride ions. This structure facilitates the dissociation of the chloride bridges, creating vacant coordination sites on the ruthenium atoms. These vacant sites can then be occupied by other ligands, enabling the complex to participate in various reactions. For example, the chloride bridges are readily replaced by thiolate ligands in the formation of dinuclear thiolato-bridged complexes. []
Q3: What are the advantages of using Dichloro(p-cymene)ruthenium(II) dimer in catalytic applications?
A3: Dichloro(p-cymene)ruthenium(II) dimer exhibits several advantageous features that make it suitable for catalytic applications:
Q4: What analytical techniques are commonly employed to characterize Dichloro(p-cymene)ruthenium(II) dimer and its derivatives?
A4: Researchers utilize a combination of analytical techniques to characterize Dichloro(p-cymene)ruthenium(II) dimer and the resulting complexes synthesized from it. These techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR are commonly used to identify and characterize the organic ligands within the complexes. [, ]
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, enabling the determination of molecular weight and providing insights into the elemental composition of the complex. [, ]
- Infrared (IR) Spectroscopy: This technique identifies functional groups and chemical bonds present in the compound by analyzing the absorption of infrared radiation. []
- Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) within the compound, confirming its purity and elemental ratios. [, ]
- X-ray diffraction analysis: This technique provides a three-dimensional structural characterization of single crystals, revealing the spatial arrangement of atoms and bond lengths within the complex. []
Q5: Are there any known challenges or limitations associated with using Dichloro(p-cymene)ruthenium(II) dimer?
A5: While Dichloro(p-cymene)ruthenium(II) dimer offers various advantages, there are some limitations to consider:
Q6: How is computational chemistry used in research related to Dichloro(p-cymene)ruthenium(II) dimer?
A6: Computational chemistry plays a significant role in understanding the reactivity and properties of Dichloro(p-cymene)ruthenium(II) dimer and its derivatives. For example, density functional theory (DFT) calculations were employed to investigate the reaction mechanisms involved in forming thiolato-bridged arene ruthenium complexes from the dimer. [] These calculations provided valuable insights into the different reaction pathways and helped optimize the synthesis of desired complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


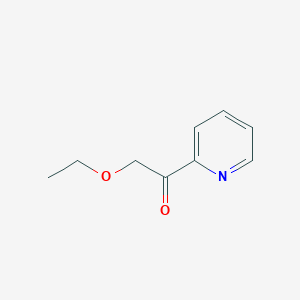
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
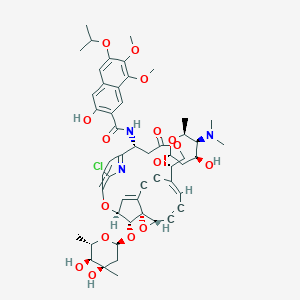
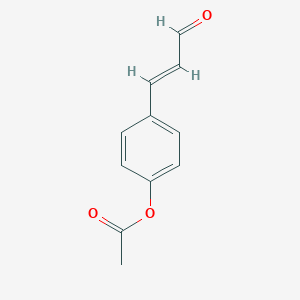




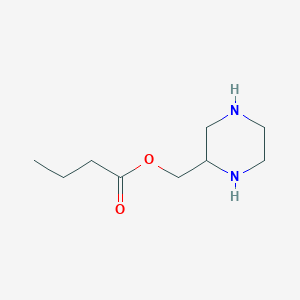

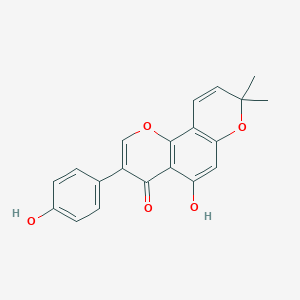
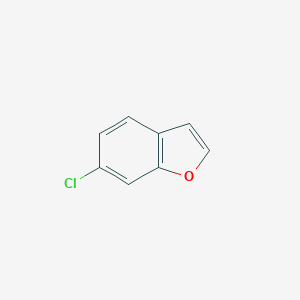
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
